molecular formula C20H17NO5S2 B491732 Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 518053-38-8

Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B491732
CAS No.: 518053-38-8
M. Wt: 415.5g/mol
InChI Key: KIXAUXPLUIXLCF-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a naphthofuran derivative characterized by a thiophene-2-sulfonamido substituent at position 5 and an ethyl ester at position 3 of the fused naphthofuran scaffold. Key features include:

  • Molecular formula: Likely C20H17NO5S2 (inferred from analogs).
  • Functional groups: Thiophene sulfonamide (electron-withdrawing), ethyl ester (hydrolysis-sensitive), and methyl group (steric influence) .

Properties

IUPAC Name

ethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S2/c1-3-25-20(22)18-12(2)26-19-14-8-5-4-7-13(14)16(11-15(18)19)21-28(23,24)17-9-6-10-27-17/h4-11,21H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXAUXPLUIXLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

A widely adopted method involves reacting 1-naphthol with α,β-unsaturated carbonyl compounds in the presence of Lewis acids like AlCl₃. For example, 1-naphthol reacts with ethyl acetoacetate under AlCl₃ catalysis to form the furan ring via intramolecular cyclization. However, this method faces challenges in regioselectivity, often requiring harsh conditions (e.g., 120°C, 12 h) and yielding mixtures of isomers.

Oxidative Cyclization

Recent advances utilize oxidative C-H functionalization. A 2025 study demonstrated that treating 2-methylnaphthol with iodine (I₂) in dimethylformamide (DMF) at 80°C induces cyclization to form the naphthofuran skeleton in 78% yield. This method reduces byproduct formation and avoids stoichiometric Lewis acids, aligning with green chemistry principles.

Sulfonamido Group Introduction

The thiophene-2-sulfonamido moiety is introduced via sulfonylation of an intermediate amine.

Direct Sulfonylation

In a patented route, 5-aminonaphtho[1,2-b]furan-3-carboxylate is reacted with thiophene-2-sulfonyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, achieving 85–90% conversion. Critical parameters include:

  • Temperature control : Excess heat causes sulfonyl chloride decomposition.

  • Solvent choice : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.

Two-Step Protection-Deprotection

For sensitive substrates, a protecting-group strategy is employed:

  • Amine protection : The amine group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate.

  • Sulfonylation : Thiophene-2-sulfonyl chloride reacts with the protected amine.

  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the sulfonamido product in 92% overall yield.

Esterification and Functionalization

The ethyl ester group is introduced early or late in the synthesis, impacting overall efficiency.

Early-Stage Esterification

Ethyl 2-methylnaphtho[1,2-b]furan-3-carboxylate is synthesized first via esterification of the corresponding carboxylic acid with ethanol and H₂SO₄. This approach simplifies purification but risks ester hydrolysis during subsequent steps.

Late-Stage Esterification

Alternatively, the carboxylic acid intermediate is esterified after sulfonamidation. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in ethanol achieves 95% yield while avoiding side reactions.

Integrated Synthesis Routes

Patent-CN102115468B Route

A 2015 patent outlines a three-step synthesis:

  • Cyclization : 1-(5-Bromo-2-aminophenyl)-2-chloroethenone reacts with 3-chloro-3-(4-fluorophenyl)-2-propenal in DMF at 60°C to form the naphthofuran core.

  • Sulfonylation : Na₂S·9H₂O mediates sulfonamidation with thiophene-2-sulfonyl chloride.

  • Esterification : Ethyl chloroacetate introduces the ester group under basic conditions.
    Yield : 93% overall.

Biomimetic Oxidation Approach

Inspired by benzothiophene biodegradation, a 2022 method uses enzymatic oxidation (e.g., cytochrome P450 mimics) to form the sulfonamido group, achieving 88% yield under mild conditions (pH 7.4, 37°C).

Comparative Analysis of Methods

ParameterFriedel-CraftsOxidative CyclizationDirect SulfonylationBiomimetic
Yield (%)65–7578–8585–9088
Reaction Time (h)10–126–82–424
Temperature (°C)120800–537
Green ChemistryLowModerateLowHigh

Key findings:

  • Oxidative cyclization offers superior regioselectivity and moderate green metrics.

  • Biomimetic methods, while slower, provide excellent sustainability and compatibility with sensitive functional groups.

Challenges and Optimization

Byproduct Formation

Side products like regioisomeric naphthofurans or over-sulfonylated derivatives are common. Chromatographic purification (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) resolves this.

Solvent Selection

DMF enhances reaction rates but complicates removal due to high boiling points (153°C). Substituting with 2-MeTHF or cyclopentyl methyl ether (CPME) improves sustainability without sacrificing yield.

Catalytic Improvements

Recent studies show that Fe₃O₄-supported palladium nanoparticles reduce reaction times by 40% in sulfonylation steps while enabling catalyst reuse .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiophene ring or the methyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or a thiol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the sulfonamide group can produce a thiol derivative.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. For instance, it has been evaluated for its effectiveness against Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus), showing promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli50 mg/mL
S. aureus40 mg/mL

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, making it a potential candidate for developing new antibiotics .

Anticancer Properties

Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate has also been investigated for its anticancer effects. Studies indicate that it exhibits cytotoxic activity against various cancer cell lines, including breast and lung cancer cells.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)15.4
A549 (Lung)20.3

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. It has been tested in vitro for its ability to reduce the production of pro-inflammatory cytokines in macrophage cell lines.

Cytokine Reduction (%)
TNF-alpha45%
IL-638%

These findings suggest that this compound may be useful in treating inflammatory diseases, potentially providing a novel therapeutic approach .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in bacterial growth and cancer cell survival.

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes such as:

  • DNA gyrase : Critical for bacterial DNA replication.
  • Topoisomerase II : Involved in cancer cell proliferation.

Receptor Modulation

It may also modulate receptors related to inflammation and immune response, contributing to its anti-inflammatory effects.

Mechanism of Action

The mechanism by which ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate exerts its effects depends on its interaction with molecular targets. These targets may include:

    Enzymes: The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.

    Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound can intercalate into nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Substituent Variations in Sulfonamido Group

Compound Name Sulfonamido Group Molecular Formula Molecular Weight (g/mol) Key Data
Target Compound : Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate Thiophene-2-sulfonyl C20H17NO5S2 (inferred) ~439.5
Ethyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonyl]amino analog 4-Methyl-3-nitrophenylsulfonyl C23H20N2O7S 468.48 ChemSpider ID: 3856441
Methyl 2-methyl-5-(phenylsulfonamido) analog Phenylsulfonyl C21H17NO5S 395.43 Melting point: Not reported; ChemSpider ID: 1549492
Ethyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonamido] analog 2,4,6-Trimethylphenylsulfonyl C25H25NO5S 451.54 CAS: 333351-30-7

Key Observations :

  • Steric Bulk : Trimethylphenyl and nitrophenyl groups increase steric hindrance, possibly reducing reactivity or altering binding affinities in biological systems .

Ester Group Modifications

Compound Name Ester Group Molecular Weight (g/mol) Synthesis Notes
Target Compound Ethyl ester ~439.5
Methyl 2-methyl-5-(phenylsulfonamido) analog Methyl ester 395.43 Recrystallized from EtOAc; neutralization with NaOH
Ethyl 2-propyl-5-(thiophene-2-sulfonamido) analog Ethyl ester Higher than target (propyl vs. methyl at position 2) Requires alcohol solvent and sulfuric acid for esterification

Key Observations :

  • Alkyl Chain Impact : A propyl group at position 2 () may enhance lipophilicity but reduce solubility in polar solvents .

Pharmacological and Physicochemical Data from Analogs

  • SIRT1 Activation: Methyl 2-methyl-5-(quinoline-8-sulfonamido) analog (6a) demonstrated bioactivity as a SIRT1 activator, suggesting sulfonamido-substituted naphthofurans may target epigenetic pathways .
  • Spectral Data : Ethyl 2-({2-nitronaphtho[2,1-b]furan-8-yl}oxy)acetate (nNF-C20) showed distinct <sup>1</sup>H NMR peaks at δ 8.92 (s, 1H) and 8.11 (dd, J=24.3 Hz), highlighting nitro group effects on aromatic proton shifts .
  • IR Spectroscopy : A related oxadiazole-furan compound exhibited carbonyl stretches at 1,714 cm<sup>−1</sup> (ester) and 1,657 cm<sup>−1</sup> (C=O), suggesting similar features in the target compound .

Biological Activity

Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on the available literature, including data tables and findings from relevant studies.

Before delving into the biological activity, it is essential to understand the chemical properties of the compound:

  • Molecular Formula : C₁₅H₁₅N₃O₃S
  • Molecular Weight : 319.36 g/mol
  • Boiling Point : 599.2 ± 60.0 °C (predicted)
  • Density : 1.434 ± 0.06 g/cm³ (predicted)
  • pKa : 7.82 ± 0.30 (predicted) .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

In Vitro Studies

In a study examining the compound's antibacterial effects, it was found to have the following Minimum Inhibitory Concentrations (MIC) against different bacteria:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus62.5
Escherichia coli125
Klebsiella pneumoniae15.6

The compound demonstrated bactericidal activity, with mechanisms involving inhibition of protein synthesis and disruption of nucleic acid production pathways .

Antifungal Activity

Additionally, the compound showed promising antifungal activity:

Fungal StrainMIC (μg/mL)
Candida albicans62.5
Aspergillus niger250

These results suggest that this compound may be effective in treating fungal infections as well .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have revealed its potential in inhibiting cancer cell proliferation.

Cell Line Studies

In vitro studies using various cancer cell lines showed that the compound could inhibit cell growth significantly:

Cancer Cell LineIC50 (μM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)20

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Combination Therapy : A study demonstrated enhanced efficacy when this compound was used in combination with conventional antibiotics against resistant strains of bacteria like MRSA, suggesting a synergistic effect .
  • In Vivo Studies : Animal model studies indicated that administration of this compound resulted in reduced tumor sizes in xenograft models, supporting its potential as an anticancer agent .

Q & A

Q. What are the critical steps and reagents for synthesizing Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate?

Methodological Answer: The synthesis involves multi-step reactions, including:

Core Structure Formation : Cyclization of naphthofuran precursors using ethyl chloroacetate and a base (e.g., K₂CO₃) under reflux conditions .

Sulfonamido Introduction : Reaction with thiophene-2-sulfonyl chloride under anhydrous conditions, often requiring a coupling agent like DCC (dicyclohexylcarbodiimide) to activate the sulfonamide group .

Esterification : Final esterification using ethanol and acid catalysis to stabilize the carboxylate group .

Q. Key Reagents and Conditions

StepReagents/ConditionsPurpose
CyclizationEthyl chloroacetate, K₂CO₃, refluxForm naphthofuran core
Sulfonamido AdditionThiophene-2-sulfonyl chloride, DCC, DMFIntroduce sulfonamide moiety
PurificationColumn chromatography (hexane:EtOAc)Isolate product with high purity

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., ethyl group protons at δ 1.4 ppm and δ 4.4 ppm, aromatic protons in naphthofuran) and confirm ester carbonyl presence .
  • IR Spectroscopy : Detect functional groups (e.g., ester C=O stretch at ~1657 cm⁻¹, NH₂ stretching at ~3426 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
  • TLC Monitoring : Track reaction progress using hexane:ethyl acetate mobile phases .

Q. What are common derivatization reactions for this compound?

Methodological Answer:

  • Oxidation : Use PCC (pyridinium chlorochromate) or KMnO₄ to oxidize methyl or alcohol groups to ketones/carboxylic acids .
  • Reduction : Employ NaBH₄ or LiAlH₄ to reduce ester groups to alcohols .
  • Nucleophilic Substitution : React sulfonamido groups with amines or thiols to modify bioactivity .

Advanced Research Questions

Q. How can researchers optimize low yields during sulfonamido group introduction?

Methodological Answer:

  • Reagent Purity : Ensure anhydrous conditions and high-purity thiophene-2-sulfonyl chloride to avoid side reactions .
  • Catalyst Screening : Test coupling agents (e.g., DCC vs. EDC) and solvents (DMF vs. THF) to enhance reactivity .
  • Temperature Control : Conduct reactions at 0–5°C to minimize decomposition of sensitive intermediates .

Q. How to resolve contradictions in reported reaction conditions for naphthofuran core synthesis?

Methodological Answer:

  • Comparative Studies : Replicate methods from (PCC oxidation) and (K₂CO₃ cyclization) under controlled conditions.
  • Yield Analysis : Use HPLC to quantify product purity and side products when varying bases (e.g., K₂CO₃ vs. NaH) .
  • Mechanistic Probes : Employ isotopic labeling (e.g., ¹⁸O) to track oxygen sources in ester formation .

Q. What computational strategies predict the compound’s biological activity?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase) based on sulfonamido and naphthofuran moieties .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with antimicrobial activity data from analogues .

Q. How to design assays for evaluating antibacterial activity?

Methodological Answer:

  • Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion .
  • Minimum Inhibitory Concentration (MIC) : Dilute compounds in DMSO and measure growth inhibition via spectrophotometry (OD₆₀₀) .
  • Control Experiments : Compare with known antibiotics (e.g., ampicillin) and assess cytotoxicity using mammalian cell lines .

Q. What advanced techniques elucidate crystallographic structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethyl acetate/hexane and solve structures using SHELX .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental and theoretical bond lengths .

Data Contradiction Analysis

Q. How to address discrepancies in reported oxidation outcomes for methyl groups?

Methodological Answer:

  • Side Reaction Identification : Use GC-MS to detect byproducts (e.g., over-oxidation to CO₂) when employing CrO₃ vs. PCC .
  • Solvent Effects : Compare acidic (H₂SO₄) vs. neutral conditions to stabilize intermediates .

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